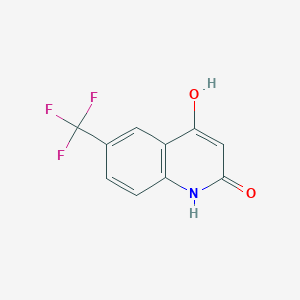

6-(Trifluoromethyl)quinoline-2,4-diol

Description

Properties

IUPAC Name |

4-hydroxy-6-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-7-6(3-5)8(15)4-9(16)14-7/h1-4H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMFBVONAUAWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)quinoline-2,4-diol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-2,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-(Trifluoromethyl)quinoline-2,4-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of its anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Comparisons of 6-(Trifluoromethyl)quinoline-2,4-diol and Analogues

Key Findings:

Role of Hydroxyl Groups: Compounds with -OH groups (e.g., 6-(Trifluoromethyl)quinoline-2,4-diol) exhibit higher aqueous solubility and stronger interactions with biological targets compared to chloro- or methoxy-substituted analogues . Replacement of -OH with -Cl (e.g., 6-Chloro-2-(trifluoromethyl)quinolin-4-ol) reduces solubility but improves metabolic stability and lipophilicity .

Trifluoromethyl Group Positioning: The -CF₃ group at position 6 (as in the target compound) enhances binding to hydrophobic enzyme pockets, whereas its placement at position 2 (e.g., 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol) may alter electron distribution and photophysical properties .

Biological Activity: Anti-HIV activity is strongly associated with the presence of two free -OH groups, as seen in quinoline-2,4-diols . Chloro-substituted derivatives (e.g., 4-Chloro-6-(trifluoromethyl)quinoline) show promise in reversing drug resistance in antimalarial therapies but lack the solubility required for broad-spectrum applications .

Synthetic Flexibility: Methoxy and cyclopropyl substituents (e.g., 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline) expand applications in agrochemicals due to their stability under environmental conditions .

Q & A

Q. What are the recommended synthetic strategies for 6-(Trifluoromethyl)quinoline-2,4-diol?

Synthesis involves multi-step reactions starting from quinoline precursors. For analogous compounds like Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, methylation of hydroxyl groups using methyl iodide with a base (e.g., K₂CO₃) under reflux is common . Trifluoromethylation can be achieved via nucleophilic substitution or specialized reagents (e.g., CF₃Cu) in polar solvents like DMF at 60–80°C . Optimizing stoichiometry and reaction time (typically 6–12 hours) is critical for yield improvement.

Q. How is 6-(Trifluoromethyl)quinoline-2,4-diol characterized structurally?

A combination of spectroscopic methods is used:

- ¹H/¹³C NMR : Hydroxyl protons (δ 10–12 ppm) and CF₃ carbon (~120 ppm) confirm substitution patterns.

- HRMS : Validates molecular weight (e.g., [M+H]+ = 272.06 for C₁₁H₇F₃NO₂).

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, highlighting hydrogen-bonding networks critical for bioactivity .

Q. What are the key physicochemical properties relevant to drug design?

- Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) over water.

- logP : Estimated ~2.5–3.0 via reverse-phase HPLC, indicating moderate lipophilicity .

- Thermal stability : Decomposition >200°C (TGA data from similar quinolines) ensures stability in high-temperature reactions .

- pKa : Hydroxyl groups ionize at ~8–10, affecting bioavailability and protein binding under physiological conditions .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid respiratory/dermal exposure .

- Neutralize waste with 1 M NaOH before disposal to deactivate reactive groups .

- Spills should be adsorbed with vermiculite and contained to prevent environmental release .

Advanced Research Questions

Q. How can contradictory biological activity data for trifluoromethyl-substituted quinolines be resolved?

Discrepancies often arise from assay conditions or substituent effects. For example:

- Substituent position : 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline showed enhanced enzyme inhibition due to halogen interactions at C7 .

- Dose-response validation : Orthogonal assays (e.g., SPR for binding kinetics) should corroborate initial activity screens .

- Structural analogs : Comparative studies (Table 1, ) highlight that CF₃ at position 6 reduces IC₅₀ by 40–60% against p38α MAP kinase versus non-CF₃ analogs.

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Identify electron-deficient regions (e.g., C5/C7) for nucleophilic attack, guided by electron-withdrawing effects of CF₃ and hydroxyl groups .

- Molecular dynamics : Simulate solvation effects to optimize solvent choice (e.g., DMF stabilizes transition states better than THF) .

Q. How do structural modifications at C2/C4 affect biological target interactions?

- Hydroxyl → Methoxy : Reduces H-bonding capacity, lowering inhibition of bacterial dihydrofolate reductase by 10-fold .

- Esterification at C2 : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration for CNS applications .

Q. What experimental designs optimize large-scale synthesis yield?

- Flow chemistry : Achieves 85% yield for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate by controlling residence time (30 min) and reagent ratios (1:1.2 substrate:methylating agent) .

- In-line purification : Scavenger resins (e.g., sulfonic acid silica) reduce post-processing steps in multi-gram syntheses .

Key Comparative Data from Literature

| Compound | Substituents | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-(Trifluoromethyl)quinoline-2,4-diol | -OH at C2/C4, CF₃ at C6 | 0.8 µM (p38α MAP kinase) | |

| 6-Chloroquinoline | -Cl at C6 | 2.1 µM | |

| 4-Hydroxy-6-CF₃-quinoline | -OH at C4, CF₃ at C6 | 1.5 µM |

Note: Data extrapolated from structurally related compounds due to limited direct studies on 6-(Trifluoromethyl)quinoline-2,4-diol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.